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molecular formula C10H13NO3 B8422512 1-Ethoxy-3-(2-nitro-ethyl)-benzene

1-Ethoxy-3-(2-nitro-ethyl)-benzene

Cat. No. B8422512
M. Wt: 195.21 g/mol
InChI Key: HSDGOXZNGATBCG-UHFFFAOYSA-N
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Patent
US07504392B2

Procedure details

A mixture of nitromethane (0.36 mL, 6.7 mmol) and 3-ethoxy-benzaldehyde (1 g, 6.7 mmol) in methanol (1.4 mL) was cooled to −10° C. To this mixture sodium hydroxide (0.28 g in 1 mL water) was added dropwise. The temperature during addition was maintained around 10° C. After 1 hour a yellow precipitate formed and water (5 mL) was added. The resulting solution was added to HCl (4M, 3 mL). The precipitate that formed was filtered off and washed with water. Purification by chromatography on silica, eluting with 1 to 15% ethyl acetate in hexane, gave the subtitled compound as a yellow solid (0.49 g). 1H NMR δ (CDCl3) 1.40-1.48 (3H, t), 4.014.13 (2H, q), 6.97-7.06 (2H, m), 7.09-7.15 (1H, d), 7.30-7.40 (1H, t), 7.53-7.62 (1H, d), 7.91-8.00 (1H, d).
Quantity
0.36 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([CH3:4])([O-:3])=[O:2].[CH2:5]([O:7][C:8]1[CH:9]=[C:10]([CH:13]=[CH:14][CH:15]=1)[CH:11]=O)[CH3:6].[OH-].[Na+].Cl>CO.O>[CH2:5]([O:7][C:8]1[CH:15]=[CH:14][CH:13]=[C:10]([CH2:11][CH2:4][N+:1]([O-:3])=[O:2])[CH:9]=1)[CH3:6] |f:2.3|

Inputs

Step One
Name
Quantity
0.36 mL
Type
reactant
Smiles
[N+](=O)([O-])C
Name
Quantity
1 g
Type
reactant
Smiles
C(C)OC=1C=C(C=O)C=CC1
Name
Quantity
1.4 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
3 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
5 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The temperature during addition
TEMPERATURE
Type
TEMPERATURE
Details
was maintained around 10° C
CUSTOM
Type
CUSTOM
Details
After 1 hour a yellow precipitate formed
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The precipitate that formed
FILTRATION
Type
FILTRATION
Details
was filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
Purification by chromatography on silica
WASH
Type
WASH
Details
eluting with 1 to 15% ethyl acetate in hexane

Outcomes

Product
Name
Type
product
Smiles
C(C)OC1=CC(=CC=C1)CC[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 0.49 g
YIELD: CALCULATEDPERCENTYIELD 37.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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